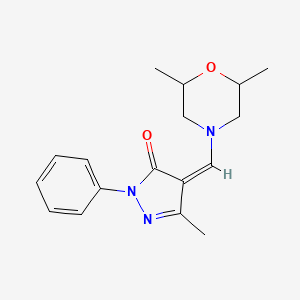

(Z)-4-((2,6-二甲基吗啉)亚甲基)-3-甲基-1-苯基-1H-吡唑-5(4H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a pyrazolone derivative, which is a class of compounds that contain a pyrazole ring (a five-membered ring with three carbon atoms and two nitrogen atoms) attached to a ketone (a carbon double-bonded to an oxygen). The morpholino group (a six-membered ring containing an oxygen and a nitrogen) and the phenyl group (a six-membered carbon ring) are common structures in organic chemistry .

Molecular Structure Analysis

The molecular structure of this compound would likely show conjugation (alternating single and double bonds) between the pyrazole ring and the phenyl ring, which could have implications for its chemical reactivity and photophysical properties .Chemical Reactions Analysis

Pyrazolones are known to undergo a variety of chemical reactions, including condensation reactions, substitution reactions, and redox reactions. The morpholino group could potentially participate in substitution reactions or act as a leaving group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar morpholino group and the conjugated system could affect its solubility, reactivity, and photophysical properties .科学研究应用

- (Z)-4-((2,6-dimethylmorpholino)methylene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one serves as a versatile intermediate in pharmaceutical synthesis. It acts as a building block for creating more complex molecules used in drug development . Researchers explore its potential in designing novel pharmaceutical ingredients.

- In materials science, this compound has been investigated for improving anion exchange membranes (AEMs). Researchers have fabricated quaternized poly(2,6-dimethyl phenylene oxide)-layered double hydroxide composite membranes using it. These membranes exhibit enhanced performance due to the synergistic effects of both components .

- During the casting process, the electrorheological effect induced by this compound has been explored. By combining its properties with other materials, researchers aim to enhance the mechanical and rheological properties of various systems .

- Researchers investigate the catalytic properties of this compound. It may participate in organic transformations, such as cyclizations, amidations, and other reactions. Its unique structure makes it an interesting candidate for designing new catalysts .

- The electronic structure of this compound has been studied using computational methods. Researchers explore its photophysical properties, including absorption and emission spectra. Such studies contribute to our understanding of its behavior in different environments .

- Given its structural features, researchers explore the biological activity of this compound. Computational studies help predict its interactions with biological targets, making it relevant for drug design and discovery .

Pharmaceutical Synthesis

Anion Exchange Membranes (AEMs)

Electrorheological Effect

Catalysis and Organic Synthesis

Photophysical Studies

Biological Activity and Drug Design

作用机制

未来方向

属性

IUPAC Name |

(4Z)-4-[(2,6-dimethylmorpholin-4-yl)methylidene]-5-methyl-2-phenylpyrazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O2/c1-12-9-19(10-13(2)22-12)11-16-14(3)18-20(17(16)21)15-7-5-4-6-8-15/h4-8,11-13H,9-10H2,1-3H3/b16-11- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJYZBASWFCQAEB-WJDWOHSUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C=C2C(=NN(C2=O)C3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1CN(CC(O1)C)/C=C\2/C(=NN(C2=O)C3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(3-Chlorophenyl)-5-[(2,4-dichlorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2594271.png)

![2-[(E)-(2-mercapto-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]benzoic acid](/img/no-structure.png)

![1-(4-bromophenyl)-N-[[3-(trifluoromethyl)phenyl]methyl]pyrrole-2-carboxamide](/img/structure/B2594275.png)

![Ethyl 2-[3-(trifluoromethyl)phenyl]ethanecarboximidate hydrochloride](/img/structure/B2594281.png)

![2-[[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]methyl]-5-(trifluoromethyl)-1,3,4-oxadiazole](/img/structure/B2594282.png)

![N,N-Dimethyl-6-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyridazin-3-amine](/img/structure/B2594284.png)